

Claturafenib: An In-depth Technical Guide to its Molecular Target and Pathway Analysis

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Compound of Interest

Compound Name: KCL-440

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Abstract

Claturafenib (PF-07799933; ARRY-440) is a potent, selective, and brain-penetrant small-molecule inhibitor of pan-mutant B-Raf (BRAF) kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5] Developed to overcome the limitations of previous generation BRAF inhibitors, Claturafenib exhibits significant activity against both Class I (V600) and Class II/III (non-V600) BRAF mutations.[4][6] A key feature of its mechanism is the disruption of BRAF-containing dimers, a common mode of intrinsic and acquired resistance to first-generation BRAF inhibitors, while notably sparing wild-type RAF signaling and thus avoiding the paradoxical activation of the MAPK pathway.[3][5][7] This technical guide provides a comprehensive analysis of Claturafenib's molecular target, its mechanism of action, and the signaling pathways it modulates. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.

Molecular Target and Kinase Selectivity

Claturafenib is an ATP-competitive inhibitor that primarily targets BRAF, a serine/threonine-protein kinase that functions as a central regulator of the MAPK/ERK signaling cascade.[6] The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation due to BRAF mutations is a key driver in a multitude of human cancers.[6]

Inhibitory Activity against Mutant BRAF

Claturafenib has demonstrated broad activity against various classes of BRAF mutations, which are categorized based on their mechanism of activation and dimerization dependency. It effectively inhibits the downstream signaling, as measured by the phosphorylation of ERK (pERK), in cell lines harboring Class I, II, and III BRAF mutations.[\[1\]](#)[\[4\]](#)

BRAF Mutant Class	Cell Line Examples	pERK Inhibition IC50 (nM)
Class I (Monomers, e.g., V600E)	HT29	1.6 [1] [2]
A375	0.7 - 7 [1] [4]	
Class II (Dimers, e.g., G469A)	Various	10 - 14 [1] [4]
Class III (Dimers, e.g., K601E)	Various	0.8 - 7.8 [1] [4]
Indel Mutants	Various	113 - 179 [1] [4]
Acquired Resistance (BRAF p61 splice variant)	-	59 [1] [4]
Acquired Resistance (NRASQ61K)	-	16 [1] [4]
Wild-Type BRAF	-	≥ 9,800 [4]

Kinase Selectivity Profile

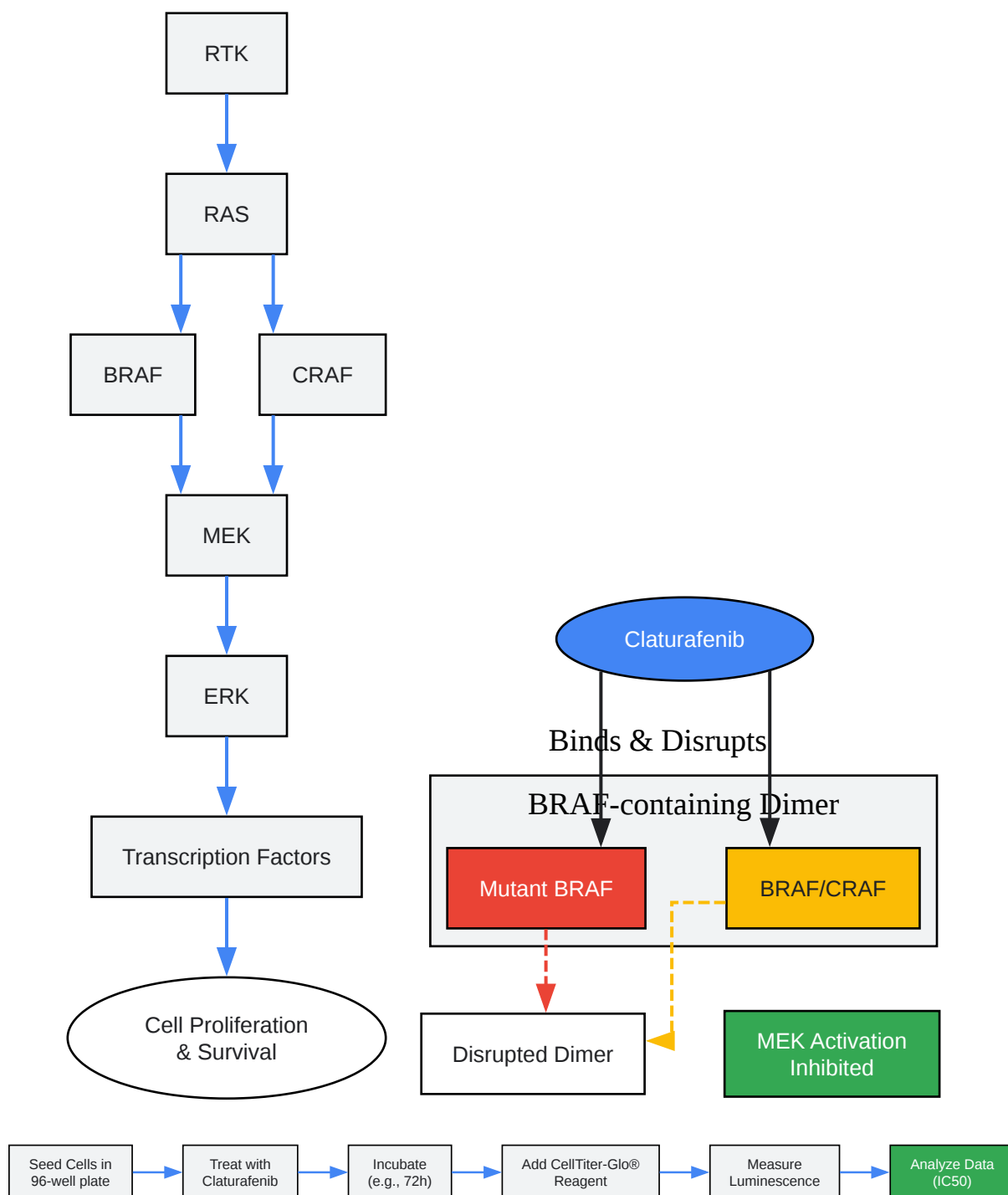
While a comprehensive public KINOMEScan profile for Claturafenib is not readily available, isothermal stability shift dose-response assays (ITDR) have provided insights into its selectivity. These assays demonstrated that Claturafenib has a 10-fold higher binding affinity for BRAF V600E compared to wild-type C-Raf (CRAF) in A375 melanoma cell lysates.[\[5\]](#) This selectivity for mutant BRAF over wild-type RAF isoforms is a key attribute that contributes to its favorable safety profile by minimizing off-target effects and avoiding paradoxical MAPK pathway activation.[\[5\]](#)

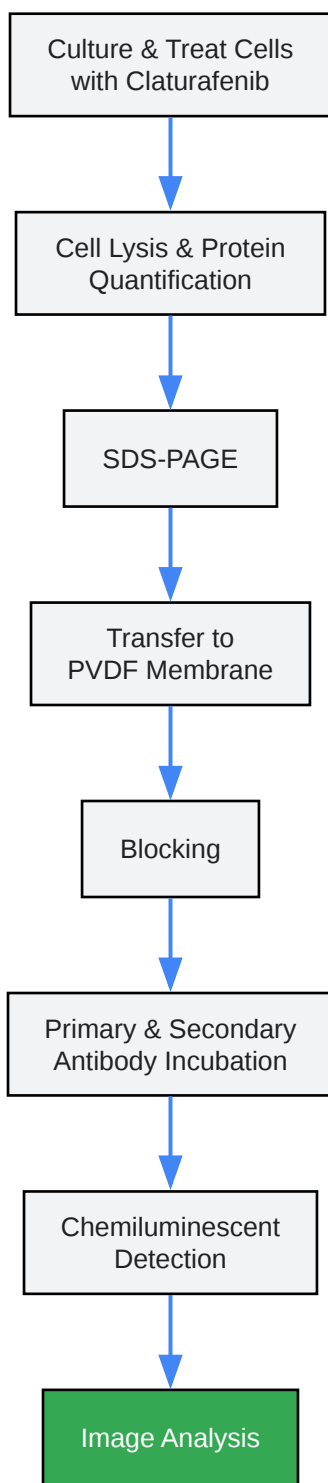
Signaling Pathway Analysis

Claturafenib exerts its therapeutic effect by modulating the MAPK/ERK signaling pathway. Its unique mechanism of action allows it to overcome resistance mechanisms that plague earlier BRAF inhibitors.

The MAPK/ERK Signaling Pathway

The canonical MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of the small GTPase RAS. Activated RAS recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, where they dimerize and become activated. Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell growth and proliferation.





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